HG12 Protein

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Proteins - Ribosomal Proteins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

147256-26-6 |

|---|---|

Molecular Formula |

C145H272N64O28S3 |

Molecular Weight |

3456.3 g/mol |

IUPAC Name |

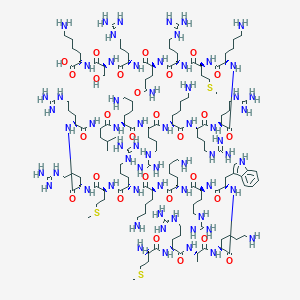

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C145H272N64O28S3/c1-81(2)77-107(132(233)201-92(40-14-21-62-151)117(218)194-94(43-24-65-176-137(157)158)119(220)190-90(38-12-19-60-149)116(217)193-96(45-26-67-178-139(161)162)121(222)196-95(44-25-66-177-138(159)160)120(221)192-91(39-13-20-61-150)118(219)204-104(55-75-239-5)130(231)200-98(47-28-69-180-141(165)166)124(225)203-103(52-53-110(154)211)129(230)198-102(51-32-73-184-145(173)174)128(229)209-109(80-210)134(235)206-106(135(236)237)41-15-22-63-152)207-127(228)101(50-31-72-183-144(171)172)197-122(223)97(46-27-68-179-140(163)164)199-131(232)105(56-76-240-6)205-125(226)99(48-29-70-181-142(167)168)195-115(216)89(37-11-18-59-148)189-114(215)88(36-10-17-58-147)191-123(224)100(49-30-71-182-143(169)170)202-133(234)108(78-83-79-185-86-34-8-7-33-84(83)86)208-126(227)87(35-9-16-57-146)187-111(212)82(3)186-113(214)93(42-23-64-175-136(155)156)188-112(213)85(153)54-74-238-4/h7-8,33-34,79,81-82,85,87-109,185,210H,9-32,35-78,80,146-153H2,1-6H3,(H2,154,211)(H,186,214)(H,187,212)(H,188,213)(H,189,215)(H,190,220)(H,191,224)(H,192,221)(H,193,217)(H,194,218)(H,195,216)(H,196,222)(H,197,223)(H,198,230)(H,199,232)(H,200,231)(H,201,233)(H,202,234)(H,203,225)(H,204,219)(H,205,226)(H,206,235)(H,207,228)(H,208,227)(H,209,229)(H,236,237)(H4,155,156,175)(H4,157,158,176)(H4,159,160,177)(H4,161,162,178)(H4,163,164,179)(H4,165,166,180)(H4,167,168,181)(H4,169,170,182)(H4,171,172,183)(H4,173,174,184)/t82-,85-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-/m0/s1 |

InChI Key |

ABYBXBCLUOJJDK-MQBPTUBASA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N |

sequence |

MRAKWRKKRMRRLKRKRRKMRQRSK |

Synonyms |

HG12 protein, human pHG12 protein, human ribosomal protein L41, human RPL41 protein, human |

Origin of Product |

United States |

Q & A

Q. What are the primary structural and functional characteristics of the HG12 protein, and how do they influence experimental design?

The this compound, also known as ribosomal protein L41 (RPL41), is a component of the 60S ribosomal subunit and interacts with the beta subunit of protein kinase CKII, stimulating phosphorylation of targets like DNA topoisomerase IIα . Its small size (e.g., human HG12 has 25 amino acids; UniProt ID: P62945) and high basicity (due to arginine-rich domains) necessitate specialized detection methods, such as high-sensitivity Western blotting with Tris-Tricine gels or mass spectrometry (MS) to avoid signal masking by larger proteins. Functional studies should include CKII co-immunoprecipitation (co-IP) assays and phosphorylation activity assays using radiolabeled ATP .

Q. Which experimental techniques are most reliable for detecting and quantifying HG12 in cellular models?

- Western Blotting : Use 16.5% Tris-Tricine gels to resolve small proteins (<15 kDa) and antibodies validated for HG12 (e.g., Invitrogen’s RPL41 antibody ).

- ELISA : Commercial kits (e.g., Human AFP ELISA Kit protocols ) can be adapted with HG12-specific antibodies, though cross-reactivity with other ribosomal proteins must be ruled out.

- Immunofluorescence : Combine with siRNA knockdown controls to confirm specificity in subcellular localization studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported HG12 expression levels across studies?

Discrepancies often arise from:

- Normalization errors : HG12’s constitutive expression requires normalization to housekeeping genes like GAPDH and total ribosomal protein levels .

- Technical variability : MS-based quantification (e.g., label-free LC-MS/MS) outperforms antibody-dependent methods in low-abundance protein studies. Use spike-in controls for absolute quantification .

- Cell line heterogeneity : Compare HG12 levels across primary cells and immortalized lines, as ribosomal protein expression varies with proliferation rates .

Q. What experimental strategies are recommended for elucidating HG12’s interaction networks in phosphorylation cascades?

- Chemical crosslinking-MS : Identify transient interactions with CKII using non-cleavable crosslinkers like DSS .

- Kinase inhibitor screens : Test HG12’s role in CKII-mediated pathways using inhibitors (e.g., CX-4945) and monitor phosphorylation of known substrates .

- CRISPR-Cas9 knock-in models : Introduce phospho-mimetic mutations (e.g., serine→glutamate) to study HG12’s regulatory effects .

Q. How can researchers address challenges in replicating HG12 functional studies across laboratories?

- Standardize cell culture conditions : Ribosomal protein synthesis is sensitive to nutrient availability (e.g., amino acid deprivation) .

- Validate antibodies : Use recombinant this compound as a positive control in Western blots .

- Data transparency : Share raw MS spectra and quantification metrics via repositories like Human Proteinpedia .

Methodological and Ethical Considerations

Q. What ethical and practical guidelines apply to HG12 studies using human/animal-derived samples?

- Ethical approval : Required for human pluripotent stem cell (hPSC) lines (e.g., H9 hPSCs ).

- Sample provenance : Document sources of commercial antibodies/reagents to avoid batch variability .

- Data attribution : Cite databases like UniProt and Protein API for structural/functional annotations .

Q. Which computational tools are critical for integrating HG12 data across omics datasets?

- Protein classification : Use InterPro for domain analysis and BLAST for homology searches .

- Pathway mapping : Tools like STRING or KEGG can link HG12 to ribosomal and CKII-associated pathways .

- Machine learning : Train models on published phosphorylation sites to predict novel HG12 interaction partners .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.